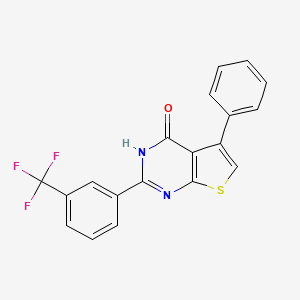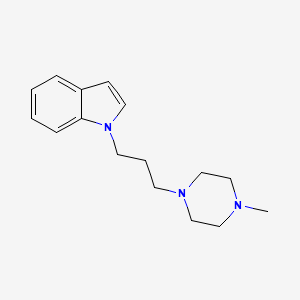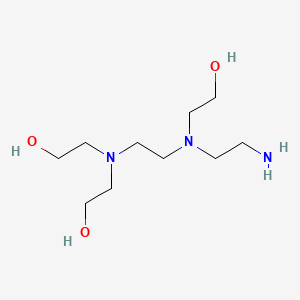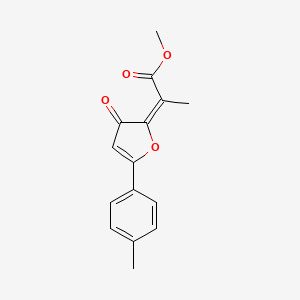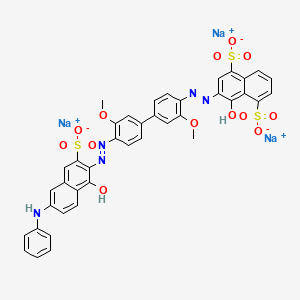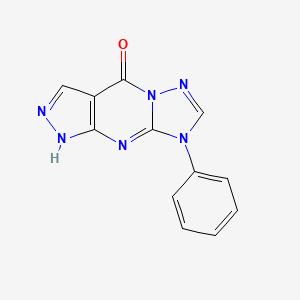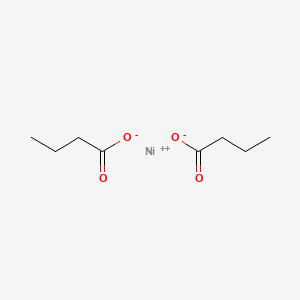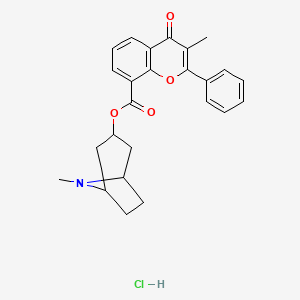
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, hydrochloride, endo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, hydrochloride, endo- is a complex organic compound. It is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzopyran ring, a carboxylic acid group, and an azabicyclo octyl ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 8-methyl-8-azabicyclo(321)oct-3-yl ester, hydrochloride, endo- involves several stepsThe esterification process involves the reaction of the carboxylic acid with the azabicyclo octyl group under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, hydrochloride, endo- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzopyran derivatives.
Applications De Recherche Scientifique
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, hydrochloride, endo- has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets within the body. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The benzopyran ring structure allows it to interact with cellular receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Flavoxate hydrochloride: Similar structure but different therapeutic applications.
3-Methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid: Shares the benzopyran ring but lacks the azabicyclo octyl ester group.
Uniqueness
4H-1-Benzopyran-8-carboxylic acid, 3-methyl-4-oxo-2-phenyl-, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, hydrochloride, endo- is unique due to its specific ester group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
86433-55-8 |
|---|---|
Formule moléculaire |
C25H26ClNO4 |
Poids moléculaire |
439.9 g/mol |
Nom IUPAC |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C25H25NO4.ClH/c1-15-22(27)20-9-6-10-21(24(20)30-23(15)16-7-4-3-5-8-16)25(28)29-19-13-17-11-12-18(14-19)26(17)2;/h3-10,17-19H,11-14H2,1-2H3;1H |
Clé InChI |
VIOUXJNWDHLSBR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC3CC4CCC(C3)N4C)C5=CC=CC=C5.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


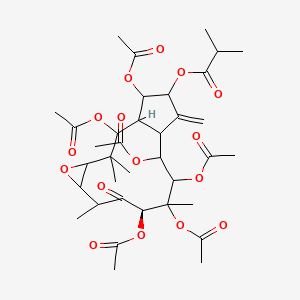
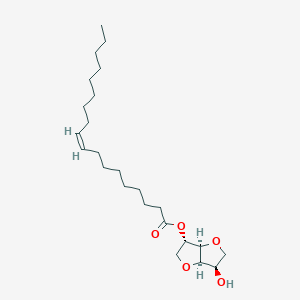
![2-[1-(3-chlorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;oxalic acid](/img/structure/B12741864.png)

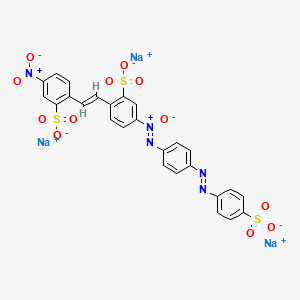
![(1S,2R,9R,10R)-7-methyl-15-aza-7-azoniatetracyclo[7.7.1.02,7.010,15]heptadecane;iodide](/img/structure/B12741894.png)
